molecular formula C15H17NO4S B6515353 3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950269-95-1

3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No. B6515353
CAS RN: 950269-95-1
M. Wt: 307.4 g/mol
InChI Key: OQTLZGZWIXEACD-UHFFFAOYSA-N
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Description

The compound “4-[(3-methylpiperidin-1-yl)sulfonyl]aniline” is a related compound . It has a molecular weight of 254.35 . The compound belongs to a broader class of chemicals that exhibit significant biological activities due to the presence of functional groups such as 1,3,4-oxadiazole, sulfamoyl, and piperidine.


Synthesis Analysis

While specific synthesis methods for “3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one” were not found, related compounds often involve reactions with carbon-halide bonds to form new carbon-carbon bonds.


Molecular Structure Analysis

The molecular structure of the related compound “4-[(3-methylpiperidin-1-yl)sulfonyl]aniline” is given by the InChI code: 1S/C12H18N2O2S/c1-10-3-2-8-14 (9-10)17 (15,16)12-6-4-11 (13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3 .


Physical And Chemical Properties Analysis

The related compound “4-[(3-methylpiperidin-1-yl)sulfonyl]aniline” has a molecular weight of 254.35 . It is a solid at room temperature .

Mechanism of Action

Target of Action

The primary target of the compound 3-((4-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one, also known as SB-269970, is the serotonin receptor 7 (5-HT7) . The 5-HT7 receptor is a member of the serotonin receptor family that binds the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT), which regulates various functions such as mood, appetite, and sleep.

Mode of Action

SB-269970 acts as a selective antagonist or inverse agonist of the 5-HT7 receptor This means it binds to the 5-HT7 receptor and blocks its activation by serotonin, thereby inhibiting the receptor’s function

Advantages and Limitations for Lab Experiments

The use of 3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one in laboratory experiments has several advantages. It is a highly versatile compound, with potential applications in a wide range of fields. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one. It could be used in the synthesis of more complex compounds, such as peptides and proteins, for use in medicinal chemistry and drug development. It could also be used to study the structure and function of proteins and other biological molecules. Additionally, it could be used in the synthesis of fluorescent dyes, which can be used to detect and monitor biological processes. Finally, it could be used to develop more efficient synthetic methods, such as the Wittig reaction, which could be used in the synthesis of more complex compounds.

Synthesis Methods

3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can be synthesized through a variety of methods. One of the most popular methods is the Wittig reaction, which involves the use of a phosphonium salt to form an alkylidene intermediate, which is then reacted with an aldehyde or ketone. This method is often used in the synthesis of 3-aryl-2H-chromen-2-ones. Other methods, such as the Grignard reaction, the Stille reaction, and the Suzuki reaction, can also be used to synthesize this compound.

Scientific Research Applications

3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a useful compound for scientific research applications. It has been used as a tool to study the structure and function of proteins and other biological molecules. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, it has been used in the synthesis of fluorescent dyes, which can be used to detect and monitor biological processes.

properties

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-6-8-16(9-7-11)21(18,19)14-10-12-4-2-3-5-13(12)20-15(14)17/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTLZGZWIXEACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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